2-[(2-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves initial reactions with different organic reagents. For instance, novel thiophene derivatives have been synthesized by reactions involving amino-tetrahydrobenzo[b]thiophene carboxamide with various organic reagents, confirmed through spectral data and elemental analysis. This process highlights the synthetic flexibility and potential to create a wide range of thiophene-based compounds with varying biological activities (Amr et al., 2010).
Molecular Structure Analysis
The molecular structure of thiophene derivatives, including analysis via X-ray diffraction, reveals details about their conformation. For example, a study on N-p-tolyl-2-acetylamino-tetrahydrobenzo[b]thiophene carboxamide provided insights into its crystalline structure, highlighting intra and intermolecular hydrogen bonds (Analytical Sciences: X-ray Structure Analysis Online, 2004).
Chemical Reactions and Properties
Chemical reactions involving thiophene derivatives are diverse, leading to a variety of compounds with potential pharmaceutical interest. Reactions with arylidenemalononitriles, α,β-acetylenic esters, and ketones are examples, yielding products with benzothieno[2,3-d]pyrimidine derivatives and other complex structures (Youssef, 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the compound's behavior in various environments. Studies on thiophene derivatives have detailed these aspects, aiding in the prediction and optimization of their physical behavior in pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability, and interaction with biological molecules, determine the compound's potential as a pharmaceutical agent. Thiophene derivatives have shown a wide range of activities, from antimicrobial to antitumor effects, highlighting the importance of chemical properties in drug design and development (Kathiravan et al., 2017).
properties
IUPAC Name |
2-[(2-methylbenzoyl)amino]-N-(oxolan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-13-6-2-3-8-15(13)19(24)23-21-18(16-9-4-10-17(16)27-21)20(25)22-12-14-7-5-11-26-14/h2-3,6,8,14H,4-5,7,9-12H2,1H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQZNYQLBITHQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCC4CCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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